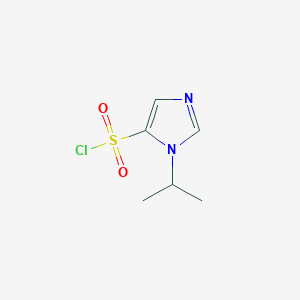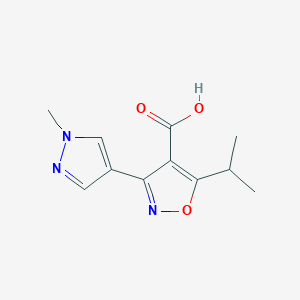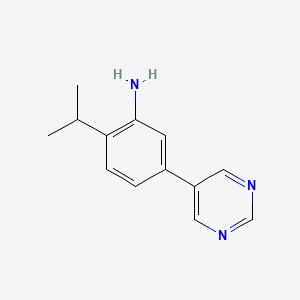
1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with diethylaminoethyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-N,N-diethylethylamine under basic conditions to introduce the diethylaminoethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of any present functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced forms of any functional groups present.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Shares the diethylaminoethyl group and has similar pharmacological properties.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Another compound with a diethylaminoethyl group, used as a fluorescence probe.
Uniqueness: 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of diethylaminoethyl and dimethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H22N4 |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H22N4/c1-5-14(6-2)7-8-15-10(4)11(12)9(3)13-15/h5-8,12H2,1-4H3 |
InChIキー |
UITGHLRFECXEBH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(=C(C(=N1)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)





![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)






